Tert-butyl (3S)-3-amino-5-phenylpentanoate
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Overview
Description
Tert-butyl (3S)-3-amino-5-phenylpentanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-amino-5-phenylpentanoate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for the efficient and sustainable synthesis of tert-butyl esters by continuously feeding the reactants through a microreactor, which provides better control over reaction conditions and improves yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-amino-5-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Tert-butyl (3S)-3-amino-5-phenylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-5-phenylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-amino-4-phenylbutanoate: Similar structure but with a shorter carbon chain.
Tert-butyl (3S)-3-amino-6-phenylhexanoate: Similar structure but with a longer carbon chain.
Uniqueness
Tert-butyl (3S)-3-amino-5-phenylpentanoate is unique due to its specific carbon chain length and the presence of both the tert-butyl ester and phenyl groups. These structural features confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-5-phenylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOLINPKXKVZAR-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](CCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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